Conopharyngine
Overview
Description
Conopharyngine is an indole alkaloid found in the plant species Tabernamontana pachysiphon. This compound is part of the larger family of alkaloids, which are known for their diverse pharmacological activities. This compound has been studied for its potential central nervous system stimulant properties, as well as its ability to induce bradycardia and hypotension .
Mechanism of Action
Target of Action
Conopharyngine is a major alkaloid present in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine It has been reported to possess central nervous system stimulant activity .
Mode of Action
This compound interacts with its targets in the central nervous system, leading to stimulant activity . It also produces bradycardia and hypotension in cats . Furthermore, it has weak acetylcholinesterase inhibitory activity , which could potentially slow down the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its effects.
Biochemical Pathways
Its stimulant activity on the central nervous system suggests that it may influence neurotransmitter pathways, particularly those involving acetylcholine due to its acetylcholinesterase inhibitory activity .
Pharmacokinetics
Its pharmacological effects suggest that it is absorbed and distributed in the body to exert its effects on the central nervous system .
Result of Action
This compound’s action results in central nervous system stimulation, bradycardia, and hypotension in cats . It also significantly increases hexobarbitone-induced sleeping time , suggesting that it may have sedative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Conopharyngine can be extracted from the leaves of Tabernamontana pachysiphon using a chloroform extract of the residue remaining after the extraction of bases with ether . The synthetic preparation of this compound involves several steps, including the isolation of the alkaloid from the plant material and subsequent purification processes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction using chloroform or other suitable solvents. The extract is then subjected to various purification techniques such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Conopharyngine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Conopharyngine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of indole alkaloids.
Biology: this compound is studied for its potential effects on the central nervous system and cardiovascular system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological and cardiovascular disorders.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Voacangine: Another indole alkaloid with similar chemical structure but different pharmacological properties.
Ibogamine: Known for its psychoactive effects, differing from conopharyngine’s cardiovascular actions.
Akuammicine: Shares structural similarities but has distinct biological activities.
Properties
IUPAC Name |
methyl (1S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3/t13?,14-,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLXLVGASPEMV-COUHDALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997354 | |
Record name | Conopharyngine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-98-2 | |
Record name | Conopharyngine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conopharyngine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic chemical structure of Conopharyngine and where is it found in nature?
A1: this compound is an indole alkaloid belonging to the voacanga type. It is primarily found in plants of the genus Tabernaemontana [, , ]. Specifically, it has been isolated from the leaves of Tabernamontana pachysiphon var cumminsii [, , ] and the stem bark of Conopharyngia durissima [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol [].
Q3: How can this compound be characterized spectroscopically?
A3: this compound exhibits characteristic absorption maxima in its ultraviolet (UV) spectrum at 223 nm and 302 nm in absolute ethanol. These values remain consistent under both acidic and basic conditions []. Its infrared (IR) spectrum shows prominent bands at 1725 cm-1, indicating an ester carbonyl group, and at 3350 cm-1, characteristic of N-H stretching vibrations []. Mass spectrometry has also been employed for its characterization, revealing fragmentation patterns consistent with other iboga alkaloids [].
Q4: What other alkaloids are frequently found alongside this compound in Tabernaemontana species?
A4: Several other indole alkaloids co-occur with this compound in Tabernaemontana species. Some of the prominent ones include coronaridine, ibogaine pseudoindoxyl, voacangine hydroxyindolenine, voacangine pseudoindoxyl, tabernanthine, catharanthine, voacangine, 19-oxovoacangine, 10-hydroxycoronaridine, affinisine, 16-epi-affinine, voachalotine, ibogaline, and jollyanine [, ].
Q5: Can this compound undergo chemical transformations?
A5: Yes, this compound can be chemically modified. For instance, it can be decarbomethoxylated to yield compounds structurally similar to ibogaine []. This transformation highlights the potential for synthesizing structurally related compounds with potentially modified biological activities. Additionally, the tosylate of its reduced form, conopharynginol, undergoes interesting skeletal rearrangements under the influence of tertiary bases, leading to compounds with modified this compound skeletons [].
Q6: Has this compound demonstrated any pharmacological activity?
A6: this compound has been investigated for its pharmacological properties. It exhibits structural similarities to voacangine and coronaridine, both known for their cardiovascular effects []. While detailed studies are limited, its structural resemblance to other pharmacologically active alkaloids makes it an interesting candidate for further investigation.
Q7: Are there any known alternative sources for this compound besides Tabernaemontana pachysiphon?
A7: Research suggests that Tabernaemontana crassa could be a potential source of this compound. This particular species also contains ibogaline, an alkaloid sharing the same core structure as this compound and potentially possessing similar biological properties []. This finding highlights the possibility of exploring alternative plant sources for this compound production.
Q8: Are there any conservation concerns regarding the source plants of this compound?
A8: While not explicitly discussed in the provided abstracts, sustainable harvesting practices are crucial when considering plant-derived compounds like this compound. Over-harvesting of Tabernaemontana species could threaten their populations and impact biodiversity. Research into alternative sources like Tabernaemontana crassa [] and potential synthetic routes become vital to ensure the long-term availability of this alkaloid.
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